Moxifloxacin N-Sulfate Disodium Salt
Description
Contextualization as a Distinct Chemical Entity in the Fluoroquinolone Class
Moxifloxacin (B1663623) N-Sulfate Disodium (B8443419) Salt is a distinct chemical entity belonging to the broader class of fluoroquinolones. The foundational structure of fluoroquinolones is a bicyclic quinolone ring, which is synthetically modified to enhance antibacterial efficacy and pharmacokinetic properties. Moxifloxacin itself is a fourth-generation fluoroquinolone, characterized by a C-8 methoxy (B1213986) group that contributes to its broad-spectrum activity.
Moxifloxacin N-Sulfate Disodium Salt, while retaining the core fluoroquinolone scaffold, is differentiated by the addition of a sulfate (B86663) group and its formulation as a disodium salt. This modification significantly alters its physicochemical properties compared to the parent drug, moxifloxacin hydrochloride.
| Property | Moxifloxacin | This compound |
| Chemical Formula | C21H24FN3O4 | C21H22FN3Na2O7S |
| Molecular Weight | 401.43 g/mol | 525.46 g/mol |
| Form | Typically as hydrochloride salt | Disodium salt |
A comparison of the basic chemical properties of Moxifloxacin and its N-Sulfate Disodium Salt derivative.
Significance as a Chemically Related Compound or Transformation Product of Moxifloxacin
The primary significance of Moxifloxacin N-Sulfate lies in its role as a major human metabolite of moxifloxacin. caymanchem.comlgcstandards.com Following administration, moxifloxacin undergoes phase II metabolism, which involves the conjugation of the parent molecule with endogenous substances to increase water solubility and facilitate excretion. caymanchem.com Two principal metabolites are formed: an acyl glucuronide (M2) and the N-sulfate conjugate (M1), which is Moxifloxacin N-Sulfate. caymanchem.comlgcstandards.com
The formation of this N-sulfate metabolite is a crucial aspect of the pharmacokinetic profile of moxifloxacin. Studies have shown that the N-sulfate conjugate accounts for a significant portion of the administered dose, with one report indicating it represents approximately 38% of the dose, being eliminated primarily in the feces. lgcstandards.com Another study noted that while about 22% of a moxifloxacin dose is excreted unchanged in the kidneys, only a small fraction, about 2.5%, is renally excreted as the N-sulfate. caymanchem.com It has been established that this metabolite is microbiologically inactive. caymanchem.comlgcstandards.com
The identification and quantification of Moxifloxacin N-Sulfate are critical for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the sensitive quantification of Moxifloxacin N-Sulfate in rat plasma, highlighting its importance in preclinical research. nih.gov
Structural Relationship to Parent Moxifloxacin and Other Synthetic Derivatives
The structural core of moxifloxacin consists of a 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid backbone. researchgate.net A key feature is the (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl group at the C-7 position. researchgate.net
Moxifloxacin N-Sulfate is formed by the enzymatic addition of a sulfate group (-SO3-) to one of the nitrogen atoms in the bicyclic side chain at the C-7 position. Specifically, it attaches to the nitrogen within the pyrrolidine (B122466) ring of the diazabicyclononane moiety. The formal chemical name for the disodium salt is 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-1-sulfo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, disodium salt. scbt.com
This structural modification results in a molecule with increased polarity and water solubility compared to moxifloxacin. The disodium salt form further enhances its solubility in aqueous media. While numerous synthetic derivatives of fluoroquinolones have been created by modifying various positions on the quinolone ring to explore structure-activity relationships, Moxifloxacin N-Sulfate is a product of natural metabolic processes rather than targeted synthetic chemistry for therapeutic purposes.
Detailed Research Findings
Although a dedicated body of research on the synthesis of this compound is not publicly available, as it is primarily regarded as a metabolite, analytical methods for its detection and characterization have been described. A key study developed an LC-MS/MS method for its quantification. nih.gov
| Analytical Parameter | Value | Reference |
| Chromatographic Column | Agilent Extend C18 (4.6×250 mm; 5 μm) | nih.gov |
| Mobile Phase | Acetonitrile (B52724) and distilled water (30:70, v/v) containing 5 mM ammonium (B1175870) formate (B1220265) (pH 8.82) | nih.gov |
| Detection Mode | Multiple reaction monitoring (MRM) in negative-ion mode | nih.gov |
| Precursor Ion (m/z) | 480.2 | nih.gov |
| Product Ion (m/z) | 436.3 | nih.gov |
Table of LC-MS/MS parameters for the analysis of Moxifloxacin N-Sulfate.
This analytical data is crucial for distinguishing the metabolite from the parent drug and other related substances in biological matrices. The fragmentation from m/z 480.2 to 436.3 corresponds to a characteristic loss from the sulfated molecule, allowing for its specific detection.
Structure
2D Structure
Properties
Molecular Formula |
C₂₁H₂₂FN₃Na₂O₇S |
|---|---|
Molecular Weight |
525.46 |
Synonyms |
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-1-sulfo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Disodium Salt; |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Derivatization of Moxifloxacin N Sulfate Disodium Salt
Chemical Synthesis Approaches to the N-Sulfation of Moxifloxacin (B1663623) Derivatives
The synthesis of Moxifloxacin N-Sulfate Disodium (B8443419) Salt originates from the parent molecule, moxifloxacin. The core of this transformation is the sulfation of the secondary amine within the bicyclic side chain. The most prevalent and effective reagents for the sulfation of amines and alcohols are sulfur trioxide complexes. researchgate.net These complexes, such as the sulfur trioxide-pyridine complex or sulfur trioxide-dimethylformamide (DMF) complex, offer a controlled source of electrophilic SO₃, mitigating the harshness of using sulfur trioxide directly.
The general approach involves the reaction of moxifloxacin base with a sulfur trioxide complex in an aprotic polar solvent. The lone pair of electrons on the nitrogen atom of the octahydropyrrolo[3,4-b]pyridine side chain attacks the sulfur atom of the SO₃ complex, leading to the formation of a sulfamic acid intermediate.
A plausible synthetic scheme would be:
Preparation of Moxifloxacin Base: The synthesis typically starts from moxifloxacin hydrochloride, which is neutralized with a suitable base to yield the free moxifloxacin base. This step is crucial as the hydrochloride salt would interfere with the sulfating agent.
N-Sulfation: The isolated moxifloxacin base is then dissolved in a solvent like DMF or pyridine. A sulfur trioxide-pyridine complex is added, often portion-wise, while maintaining a controlled temperature to manage the exothermic reaction. The reaction proceeds to form the moxifloxacin N-sulfamic acid. researchgate.netnih.gov
Investigation of Alternative Synthetic Methodologies and Precursors
While the use of sulfur trioxide complexes is standard, alternative methodologies for N-sulfation can be explored. These methods often aim to improve selectivity, yield, or use less hazardous reagents.
Sulfamic Acid: Sulfamic acid itself can be used as a sulfating agent, though it generally requires higher temperatures. The reaction would involve heating moxifloxacin with sulfamic acid in a high-boiling point solvent.
Chlorosulfonic Acid: This is a highly reactive sulfating agent. Its use would necessitate careful control of reaction conditions, likely at low temperatures, and the presence of a base to neutralize the HCl byproduct. The high reactivity, however, could lead to side reactions.
Alternative Precursors: Instead of starting with fully formed moxifloxacin, a potential alternative is to sulfate (B86663) the (S,S)-2,8-diazabicyclo caymanchem.comgoogle.comnonane side chain first. This sulfated side chain could then be coupled with the quinolone core, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid. googleapis.comgoogle.com This approach might offer advantages in purification, as the polarity of the sulfated side chain would be significantly different from the unreacted quinolone core. However, the nucleophilicity of the sulfated amine would be reduced, potentially making the coupling reaction more challenging.
Strategies for Selective N-Sulfation and Salt Formation
Moxifloxacin possesses several functional groups, but the secondary amine in the side chain is the most nucleophilic site for sulfation under typical conditions. The carboxylic acid group exists as a carboxylate under neutral or basic conditions, and the aromatic amines are significantly less reactive. Therefore, a high degree of selectivity for N-sulfation is inherently expected.
Key strategies for ensuring selectivity include:
Control of Stoichiometry: Using a slight excess of the sulfating agent can drive the reaction to completion without promoting significant side reactions.
Temperature Management: Maintaining a low to moderate temperature (e.g., 0-40 °C) is crucial to prevent potential side reactions, such as sulfation at less reactive sites or degradation of the molecule. nih.gov
Salt Formation: Following the N-sulfation to yield moxifloxacin N-sulfamic acid, the formation of the disodium salt is a straightforward acid-base reaction.
Neutralization: The acidic protons on both the carboxylic acid and the newly formed sulfamic acid group are neutralized.
Base Addition: A solution of sodium hydroxide (B78521) or sodium alkoxide in a suitable solvent (e.g., methanol (B129727) or ethanol) is added to the reaction mixture containing the moxifloxacin N-sulfamic acid. google.compatsnap.com Typically, two equivalents of the sodium base are required for the formation of the disodium salt.
Isolation: The Moxifloxacin N-Sulfate Disodium Salt, being a polar salt, can then be precipitated from the reaction mixture, often by the addition of a less polar co-solvent, and isolated by filtration.
Chemical Derivatization Reactions and Functional Group Transformations
This compound has two primary functional groups available for further derivatization: the carboxylic acid and the methoxy (B1213986) group on the quinolone core.
Esterification: The carboxylate can be converted back to the free carboxylic acid and then esterified under acidic conditions with various alcohols to produce a range of ester derivatives. These derivatives could be used to study the impact of modifying this position on the molecule's properties.
Amide Formation: The carboxylic acid can be activated (e.g., using a carbodiimide) and coupled with various amines to form amide derivatives. This is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.com
Demethylation of the Methoxy Group: The 8-methoxy group can potentially be cleaved using strong acids like HBr or a Lewis acid such as BBr₃ to yield a phenolic derivative. This transformation would significantly alter the electronic properties and chelating ability of the quinolone core.
These derivatization reactions would likely require protection of the N-sulfate group, depending on the reaction conditions, to prevent unintended side reactions.
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis of this compound involves a systematic study of various reaction parameters to maximize yield and purity.
Key Parameters for Optimization:
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred for sulfation reactions as they can dissolve the polar starting materials and intermediates.
Sulfating Agent: While sulfur trioxide-pyridine is common, comparing it with other SO₃ complexes (e.g., SO₃-DMF) could reveal differences in yield and impurity profiles.
Reaction Temperature: A temperature profile study would identify the optimal balance between reaction rate and impurity formation. An initial low temperature during reagent addition, followed by a period at a slightly elevated temperature, may be ideal. nih.gov
Reaction Time: Monitoring the reaction progress using techniques like HPLC would determine the necessary time to achieve maximum conversion without significant degradation.
Purification Method: Due to the high polarity of the final product, purification can be challenging. Recrystallization from a suitable solvent system or preparative chromatography might be necessary to achieve high purity.
Below are illustrative data tables representing hypothetical outcomes from optimization experiments.
Table 1: Effect of Solvent on N-Sulfation Yield
| Entry | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridine | 6 | 25 | 75 |
| 2 | DMF | 4 | 25 | 82 |
| 3 | NMP | 4 | 25 | 85 |
| 4 | DMSO | 3 | 30 | 78 |
Table 2: Optimization of Reaction Temperature
| Entry | Solvent | Temperature (°C) | Time (h) | Purity (by HPLC, %) |
|---|---|---|---|---|
| 1 | NMP | 10 | 8 | 92 |
| 2 | NMP | 25 | 4 | 96 |
| 3 | NMP | 40 | 2 | 95 |
| 4 | NMP | 60 | 1 | 88 |
Advanced Analytical Characterization and Quantification Methodologies for Moxifloxacin N Sulfate Disodium Salt
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Moxifloxacin (B1663623) N-Sulfate Disodium (B8443419) Salt from complex mixtures such as biological fluids or reaction masses. The choice of technique depends on the analytical goal, from initial screening to high-resolution quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of drug metabolites. For Moxifloxacin N-Sulfate Disodium Salt, reversed-phase HPLC (RP-HPLC) is the method of choice, leveraging the compound's polarity for effective separation.
Method development focuses on optimizing separation parameters to achieve a sharp, symmetrical peak for the N-sulfate metabolite, well-resolved from moxifloxacin and other potential impurities. A validated LC-MS/MS method for Moxifloxacin N-Sulfate in rat plasma utilized an Agilent Extend C18 column (4.6×250 mm; 5 μm). nih.gov The mobile phase consisted of a mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) in distilled water (30:70, v/v), adjusted to a pH of 8.82, with a flow rate of 1.0 mL/min. nih.gov While this method was developed for a biological matrix, similar principles apply to chemical purity assessment.
Validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. ijopp.orgnih.gov Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of Moxifloxacin N-Sulfate. jocpr.com
Linearity: The method demonstrates a linear relationship between the concentration and the detector response over a specified range. For instance, a validated method for the N-sulfate metabolite showed linearity from 2 to 200 ng/mL. nih.gov
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. Recovery values for similar moxifloxacin-related methods are typically expected to be within 98-102%. jocpr.com
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). A validated method for the N-sulfate metabolite reported intra-day and inter-day precision values (as relative standard deviation, RSD) of less than 7.10%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For moxifloxacin and its related substances, LOD and LOQ values can be in the low µg/mL or ng/mL range. ijopp.orgjocpr.com
Table 1: Example HPLC Method Parameters for Moxifloxacin N-Sulfate Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Agilent Extend C18 (4.6×250 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate (pH 8.82) (30:70, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | Mass Spectrometry (or UV at ~295 nm) | nih.govresearchgate.net |
| Linearity Range | 2 - 200 ng/mL | nih.gov |
| Intra-day Precision (%RSD) | < 7.10% | nih.gov |
| Inter-day Precision (%RSD) | < 7.10% | nih.gov |
| Accuracy (RE) | -0.40% to 4.99% | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (<2 µm), UHPLC systems can operate at higher pressures, leading to substantial improvements in analytical performance.
For the analysis of this compound, converting an HPLC method to a UHPLC method would offer several key advantages:
Enhanced Resolution: The higher efficiency of UHPLC columns provides superior separation between the N-sulfate metabolite, the parent moxifloxacin, and other closely related impurities, which is critical for accurate purity determination.
Increased Speed: Analysis times can be dramatically reduced from the typical 10-15 minutes in HPLC to just a few minutes in UHPLC, significantly increasing sample throughput in quality control or research environments. jocpr.comnih.gov
Improved Sensitivity: Sharper, narrower peaks result in a greater peak height and a better signal-to-noise ratio, which can lower the limits of detection and quantification.
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in the consumption of costly and hazardous solvents, making UHPLC a more environmentally friendly and cost-effective technique.
Method transfer from HPLC to UHPLC would involve geometric scaling of method parameters, such as flow rate and injection volume, to be compatible with the smaller column dimensions while preserving the separation characteristics.
High-Performance Thin-Layer Chromatography (HPTLC) is a form of planar chromatography that serves as a powerful tool for the screening and initial separation of compounds. It is valued for its simplicity, cost-effectiveness, and high sample throughput, as multiple samples can be analyzed simultaneously on a single plate.
For this compound, an HPTLC method would be developed for rapid identity checks or to screen for the presence of the metabolite in synthesis reaction mixtures. A validated HPTLC method for the parent compound, moxifloxacin hydrochloride, utilizes silica (B1680970) gel 60 F254 plates as the stationary phase. nih.gov A suitable mobile phase for separating the more polar N-sulfate metabolite would be developed through systematic trials of different solvent mixtures. For example, a system for moxifloxacin hydrochloride uses methylene (B1212753) chloride, methanol (B129727), strong ammonia (B1221849) solution, and acetonitrile (10:10:5:10). nih.gov
Detection is typically performed via densitometry, scanning the plate at a wavelength where the compound exhibits maximum absorbance, such as 292 nm for the moxifloxacin chromophore. nih.gov The method can be validated for linearity, precision, and accuracy, making it suitable for semi-quantitative or quantitative screening purposes. nih.govresearchgate.net
Table 2: Typical HPTLC Method Parameters for Fluoroquinolone Analysis
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | HPTLC plates with silica gel 60 F254 | nih.gov |
| Mobile Phase | Methylene chloride: Methanol: Ammonia: Acetonitrile (10:10:5:10) | nih.gov |
| Detection Wavelength | 292 nm | nih.gov |
| Linearity Range | 9 - 54 ng/spot | nih.gov |
| Correlation Coefficient (r²) | > 0.99 | nih.gov |
Spectroscopic Identification and Structural Elucidation
While chromatography separates the compound, spectroscopy is required to definitively identify it and elucidate its molecular structure. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides unambiguous confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including connectivity and stereochemistry.
For this compound, a full structural assignment would involve a suite of NMR experiments:
¹H NMR: This experiment identifies all the unique proton environments in the molecule. It would confirm the presence of the cyclopropyl (B3062369), methoxy (B1213986), and aromatic protons from the core moxifloxacin structure, as well as the protons on the octahydropyrrolopyridine side chain. The chemical shifts of the protons adjacent to the nitrogen atom bearing the sulfate (B86663) group would be significantly different compared to the parent moxifloxacin, providing key evidence of sulfation at that position.
¹³C NMR: This experiment identifies the unique carbon atoms in the molecule. It complements the ¹H NMR data and confirms the carbon framework. The carbon signals in the side chain would be shifted due to the electronic effect of the N-sulfate group.
2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for piecing the structure together.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning each proton to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule, such as linking the side chain to the quinolone core.
Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and, through fragmentation, valuable structural details.
For this compound (C₂₁H₂₂FN₃Na₂O₇S), the expected monoisotopic mass of the free acid is 481.13 g/mol , and the molecular weight of the disodium salt is 525.46 g/mol . caymanchem.comlgcstandards.com A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap instrument can measure this mass with high accuracy, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is particularly informative for structural elucidation. In a validated LC-MS/MS method, the compound is analyzed in negative ion mode using electrospray ionization (ESI). nih.gov The precursor ion corresponding to the N-sulfate metabolite ([M-H]⁻) at m/z 480.2 is selected and subjected to collision-induced dissociation (CID). nih.gov This process breaks the molecule into smaller, characteristic fragment ions. The primary fragmentation observed is the loss of the SO₃ group, resulting in a prominent product ion at m/z 436.3. nih.gov This specific neutral loss of 80 Da is a hallmark of sulfate conjugates. nih.gov
The monitoring of this specific transition (m/z 480.2 → 436.3) in a Multiple Reaction Monitoring (MRM) experiment provides exceptional selectivity and sensitivity for quantifying Moxifloxacin N-Sulfate, even in a complex biological matrix. nih.govresearchgate.net
Table 3: Mass Spectrometry Parameters for Moxifloxacin N-Sulfate
| Parameter | Setting | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |
| Molecular Formula | C₂₁H₂₂FN₃Na₂O₇S | scbt.com |
| Molecular Weight | 525.46 g/mol | scbt.com |
| Precursor Ion (m/z) | 480.2 ([M-H]⁻ of free acid) | nih.gov |
| Product Ion (m/z) | 436.3 ([M-H-SO₃]⁻) | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide a unique "vibrational fingerprint" of a molecule by probing its molecular vibrations. These methods are instrumental in the solid-state characterization of pharmaceutical compounds, including identifying polymorphic forms and elucidating molecular structures.
For Moxifloxacin and its derivatives, IR spectroscopy has been utilized to identify characteristic functional groups. For instance, studies on Moxifloxacin hydrochloride have identified characteristic bands for C-H, C=O, and S=O stretching, as well as C-H bending vibrations. While specific IR and Raman data for this compound is not extensively detailed in publicly available literature, the principles of these techniques would be applied to identify the unique vibrational modes associated with the N-sulfate group and the disodium salt form, distinguishing it from the parent drug.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is a fundamental technique used for the quantitative analysis of compounds containing chromophores—the part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region. The quinolone ring system in Moxifloxacin acts as a primary chromophore.
Several UV-Vis spectrophotometric methods have been developed for the determination of Moxifloxacin in various matrices. silae.itresearchgate.net These methods typically involve measuring the absorbance at a specific wavelength (λmax). For Moxifloxacin, the maximum absorption is often observed around 294 nm. silae.it One study reported the development of a UV spectrophotometric method for Moxifloxacin in 0.01N HCl, with a linear range of 2 to 8 µg/mL and a correlation coefficient of 0.9999. silae.it Another method involved the reaction of Moxifloxacin with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium, resulting in a product with a λmax at 411 nm. researchgate.net
For this compound, the core chromophoric structure of the quinolone ring remains, and therefore, UV-Vis spectroscopy is a viable method for its quantification. The presence of the N-sulfate group might induce a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to the parent Moxifloxacin, which would be a key parameter in method development.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) for Moxifloxacin | 294.4 nm | silae.it |
| Linearity Range for Moxifloxacin (in 0.01N HCl) | 2 - 8 µg/mL | silae.it |
| Correlation Coefficient (r) | 0.9999 | silae.it |
| Limit of Detection (LOD) for Moxifloxacin | 0.011 µg/mL | silae.it |
| Limit of Quantification (LOQ) for Moxifloxacin | 0.038 µg/mL | silae.it |
| λmax for Moxifloxacin-NQS reaction product | 411 nm | researchgate.net |
Electrophoretic Techniques for Charge-Based Separations
Electrophoretic techniques separate molecules based on their charge and size in an electric field. These methods are particularly useful for the analysis of charged species like the disodium salt of Moxifloxacin N-Sulfate.
Capillary Electrophoresis (CE) Method Development
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. While specific CE methods for this compound are not widely published, the development of such a method would involve optimizing parameters like buffer pH, voltage, and capillary temperature to achieve efficient separation from Moxifloxacin and other related impurities. The presence of the negatively charged sulfate group and the carboxylate group (in its ionized form) would make this compound highly suitable for CE analysis, likely in a reversed-polarity mode. The development of CE methods for the parent drug, Moxifloxacin, has been reported in the literature, providing a foundation for developing a method for its N-sulfate metabolite. silae.it
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful tool for the identification and quantification of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product and Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone in modern pharmaceutical analysis due to its high sensitivity and selectivity. It is particularly valuable for identifying and quantifying drug metabolites and degradation products. Moxifloxacin is known to be metabolized into N-sulfate (M1) and acyl glucuronide (M2) conjugates. researchgate.net
Several LC-MS/MS methods have been developed for the determination of Moxifloxacin in various biological matrices. nih.gov These methods can be adapted for the specific analysis of this compound. The development of such a method would involve optimizing the chromatographic separation on a suitable column (e.g., a C18 column) and fine-tuning the mass spectrometric parameters for the specific detection of the N-sulfate metabolite. nih.govijopp.org The fragmentation pattern of Moxifloxacin N-Sulfate in the mass spectrometer would provide structural information, confirming its identity.
| Technique | Application | Key Findings/Parameters | Reference |
| RP-HPLC | Estimation of Moxifloxacin | Mobile Phase: Phosphate (B84403) buffer and methanol (18:7 v/v); Retention Time: 9.99 min; LOD: 0.029 µg/mL; LOQ: 0.095 µg/mL | ijopp.org |
| RP-HPLC-DAD | Simultaneous determination of Moxifloxacin and Metronidazole | Mobile Phase: Acetonitrile and phosphate buffer pH 3 (30:70 v/v) with 0.1% triethylamine | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the high molecular weight, low volatility, and polar nature of this compound, direct analysis by GC-MS is not feasible. Derivatization to increase volatility would be necessary, but this adds complexity to the sample preparation and may not be the preferred method when more direct techniques like LC-MS are available. Therefore, the application of GC-MS for the analysis of this specific compound is generally not considered applicable.
Validation Parameters of Analytical Methods in a Chemical Research Context
The validation of analytical methods is a critical process in chemical research, ensuring that a specific method is suitable for its intended purpose. For a compound such as this compound, which is a derivative of the fluoroquinolone antibiotic moxifloxacin, rigorous validation of analytical techniques is paramount for accurate quantification and characterization. medchemexpress.com This section details the key validation parameters for analytical methods applicable to this compound in a research setting, adhering to guidelines for method validation.
Specificity and Selectivity Studies
Specificity and selectivity are fundamental to a reliable analytical method. They ensure that the signal measured is unequivocally from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.
In the context of this compound, specificity is often demonstrated through forced degradation studies. ijpar.comresearchgate.net These studies involve subjecting the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products. ijpar.comresearchgate.netijpbs.com An analytical method is considered specific if it can successfully separate the intact this compound from all the resulting degradation products and other related substances.
For instance, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for moxifloxacin and its impurities demonstrated the ability to separate the main compound from four synthesis-related impurities. nih.govresearchgate.net The use of a photodiode array (PDA) detector can further enhance specificity by comparing the UV spectra of the analyte peak with that of a reference standard, ensuring peak purity. A purity angle that is less than the purity threshold under all stress conditions indicates that there is no co-elution of interferents. ijpbs.com
Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a high degree of specificity and selectivity. researchgate.net By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for Moxifloxacin N-Sulfate are monitored, significantly reducing the likelihood of interference from other molecules. researchgate.netresearchgate.net For example, in the analysis of Moxifloxacin N-Sulfate in rat plasma, a specific transition of m/z 480.2/436.3 was used for quantification, ensuring that only the target analyte was being measured. researchgate.netresearchgate.net
Precision and Accuracy Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, denotes the closeness of the test results obtained by the method to the true value.
Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The precision is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. For analytical methods used in chemical research for this compound, the acceptance criterion for precision is often an RSD of less than 10-15%. creative-proteomics.com
Accuracy is determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. This is often done by spiking a blank matrix with a known amount of the analyte at different concentration levels. The accuracy is then expressed as the percentage recovery. For quality control samples, accuracy values are expected to be within a certain range, for example, -0.40% to 4.99% relative error. researchgate.net
The following table summarizes findings on the precision and accuracy of analytical methods for moxifloxacin and its N-sulfate metabolite:
| Analytical Method | Analyte | Matrix | Precision (%RSD) | Accuracy (% Recovery / Relative Error) |
| LC-MS/MS | Moxifloxacin N-Sulfate | Rat Plasma | < 7.10% (Intra- and Inter-day) | -0.40 to 4.99% (Relative Error) |
| GC-EI-MS | Methyl-4-Chlorobutyrate (impurity in Moxifloxacin) | Moxifloxacin HCl | 4.19% (at LOQ), 2.04% (at 3.75 ppm) | 94.60% - 97.45% |
| LC-MS/MS | Quinolones (including Moxifloxacin) | Biological and Environmental | < 10% (Intra- and Inter-day) | 85% - 110% |
This table is based on data from multiple sources and provides a general overview of the expected performance of analytical methods. researchgate.netcreative-proteomics.comsemanticscholar.org
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These parameters are crucial for the analysis of impurities and degradation products, which are often present at very low concentrations. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often established at an S/N of 3:1 and the LOQ at an S/N of 10:1. semanticscholar.org
For this compound, the LOD and LOQ would be highly dependent on the analytical instrumentation and method used. For instance, a spectrofluorimetric method for moxifloxacin reported an LOD of 0.016 µg/mL and an LOQ of 0.056 µg/mL. jst.go.jp An RP-HPLC method for moxifloxacin and its impurities reported an LOD of approximately 0.05 µg/mL and an LOQ of about 0.20 µg/mL for all analytes. nih.govresearchgate.net A highly sensitive LC-MS/MS method for potential genotoxic impurities in moxifloxacin hydrochloride achieved even lower limits. researchgate.net
The table below presents a compilation of reported LOD and LOQ values for moxifloxacin and related compounds using different analytical techniques.
| Analytical Method | Analyte | LOD | LOQ |
| Spectrofluorimetry | Moxifloxacin | 0.016 µg/mL | 0.056 µg/mL |
| RP-HPLC | Moxifloxacin and impurities | ~0.05 µg/mL | ~0.20 µg/mL |
| UV Spectroscopy | Moxifloxacin | 3.3 ppb | 11.2 ppb |
| GC-EI-MS | Methyl-4-Chlorobutyrate | 0.2836 ppm | 0.9452 ppm |
| LC-MS/MS | Genotoxic Impurities | 0.070 ppm | 0.206 ppm |
This table illustrates the range of detection and quantification limits achievable with different analytical methods. nih.govresearchgate.netresearchgate.netsemanticscholar.orgjst.go.jpajprd.com
Degradation Kinetics and Mechanistic Pathways of Moxifloxacin N Sulfate Disodium Salt
Forced Degradation Studies Under Various Stress Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Moxifloxacin (B1663623) has been subjected to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to elucidate its degradation pathways.
Hydrolytic Degradation (Acidic, Neutral, Alkaline)
The hydrolytic stability of moxifloxacin is significantly influenced by pH. Studies have shown that the degradation of moxifloxacin follows first-order kinetics and is subject to specific acid-base catalysis. ddtjournal.netnih.gov
Acidic Conditions: In acidic solutions, the degradation of moxifloxacin is observed, particularly at elevated temperatures. For instance, in the presence of 1.3 N HCl at 90°C and 110°C, decomposition occurs over time. ptfarm.plresearchgate.netresearchgate.net The rate of degradation is further accelerated in the presence of certain metal ions. ptfarm.plresearchgate.netnih.gov One study noted a degradation of 19.42% in 0.1N HCl over 24 hours. Another study using 1N HCl showed some degradation, while other research indicated stability under acidic conditions, suggesting the severity of the conditions (temperature, acid concentration) plays a crucial role. researchgate.net
Neutral Conditions: Moxifloxacin exhibits its greatest stability in the neutral pH range, approximately around pH 7.5. nih.gov This is attributed to the presence of the zwitterionic form of the molecule.
Alkaline Conditions: In alkaline solutions, moxifloxacin degradation is more pronounced compared to acidic conditions. nih.gov One study reported a 22.4% degradation in 0.1N NaOH over 24 hours. ajprd.com The degradation in 0.1N NaOH has been shown to result in at least one major degradation product. researchgate.net
| Condition | Observation | Reported Degradation (%) | Reference |
|---|---|---|---|
| Acidic (0.1N HCl, 24h) | Degradation observed | 19.42% | ajprd.com |
| Acidic (1.3N HCl, 90°C & 110°C, 72h) | Decomposition increases with temperature | Not specified | ptfarm.plresearchgate.netresearchgate.net |
| Neutral (pH 7.5) | Maximum stability | Negligible | nih.gov |
| Alkaline (0.1N NaOH, 24h) | Significant degradation | 22.4% | ajprd.com |
| Alkaline (1N NaOH, 6h) | One major degradation product formed | Not specified | researchgate.net |
Oxidative Degradation and Reactive Oxygen Species Interaction
Moxifloxacin is susceptible to oxidative degradation. Studies involving hydrogen peroxide (H₂O₂) have demonstrated significant degradation.
In one study, exposure to 3% hydrogen peroxide for 24 hours resulted in a 23.9% degradation of the drug. ajprd.com
Another investigation using gamma irradiation in the presence of H₂O₂ showed that degradation could reach 100%. researchgate.net The degradation process in the presence of an oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium has been shown to follow second-order reaction kinetics, with the reaction rate being pH-dependent.
The electro-Fenton process, an advanced oxidation process, has also been shown to be highly effective in degrading moxifloxacin, following pseudo-first-order kinetics. tandfonline.com This process involves the generation of highly reactive hydroxyl radicals.
Photolytic Degradation Mechanisms
The photostability of moxifloxacin is a critical parameter, as fluoroquinolones are known to be sensitive to light. nih.gov
The photodegradation of moxifloxacin in aqueous solutions follows first-order kinetics and is influenced by pH, showing a V-shaped rate-pH profile with maximum stability around pH 7.5. nih.gov The degradation is significantly faster in both acidic (pH 2.0) and alkaline (pH 12.0) conditions compared to neutral pH. nih.gov
Studies have shown that moxifloxacin undergoes photodegradation under UVA radiation, and this process is enhanced by the presence of metal ions such as Cu(II) and Fe(III) in solutions. nih.govresearchgate.net However, in the solid phase, these metal ions were found to decrease the photodegradation. nih.gov
The photodegradation process can lead to the formation of several photoproducts through various pathways, including N-N bond cleavage in the diazabicyclononane side chain and degradation of the quinolone ring. nih.gov
Thermal Degradation Profiles
Thermal stress can induce the degradation of moxifloxacin.
One study reported a 26.2% degradation when the drug was exposed to dry heat at 40°C for 3 hours. ajprd.com
Another study observed that while moxifloxacin hydrochloride is thermally stable, prolonged exposure to high temperatures (90°C and 110°C) leads to decomposition. ptfarm.plresearchgate.netresearchgate.net
Encapsulation of moxifloxacin hydrochloride in halloysite (B83129) nanotubes has been shown to increase its thermal stability. udhtu.edu.ua When heated to decomposition, moxifloxacin hydrochloride emits toxic fumes of nitrogen oxides, hydrogen fluoride, and hydrogen chloride. nih.gov
Identification and Structural Characterization of Degradation Products and Intermediates
Several studies have focused on identifying the degradation products of moxifloxacin using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Hydrolytic Degradants: Under acidic hydrolysis, decarboxylation of moxifloxacin has been reported as a degradation pathway. ptfarm.pl
Oxidative Degradants: Oxidation with KMnO₄ in an acidic medium resulted in the formation of four main products, two of which were identified as hydroxyl derivatives of moxifloxacin.
Photolytic Degradants: Photodegradation of moxifloxacin leads to a number of products. Some of the identified photoproducts include:
1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid nih.govnih.gov
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid nih.govnih.gov
7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid nih.govnih.gov
Under acidic and alkaline photolytic conditions, five degradation products (MP-1 to MP-5) have been identified with m/z values of 432.1574, 418.1755, 416.1702, 293.0914, and 430.150, respectively. nih.gov
Elucidation of Mechanistic Pathways for Chemical Stability and Transformation
The degradation pathways of moxifloxacin are complex and dependent on the specific stressor.
Hydrolysis: In acidic media, the primary pathway appears to be hydrolysis, which can be followed by decarboxylation. The presence of metal ions can catalyze this process.
Oxidation: Oxidative degradation likely involves the attack of reactive oxygen species on the electron-rich centers of the moxifloxacin molecule, such as the piperidine (B6355638) ring and the quinolone nucleus.
Photodegradation: The main photodegradation pathways involve the modification of the C-7 side chain (the diazabicyclononane ring) and the quinolone core. nih.gov This can include N-dealkylation and hydroxylation. The photosensitivity is linked to the generation of reactive oxygen species upon irradiation.
| Compound Name |
|---|
| Moxifloxacin |
| Moxifloxacin N-Sulfate Disodium (B8443419) Salt |
| Moxifloxacin hydrochloride |
| Lomefloxacin |
| BAY y 3118 |
| 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid |
| 7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Hydrogen peroxide |
| Potassium permanganate |
Influence of Environmental Factors on Chemical Stability (e.g., pH, Ionic Strength, Light)
The stability of fluoroquinolones, including moxifloxacin and by extension its derivatives, is significantly impacted by environmental conditions such as pH, the presence of ions, and exposure to light.
pH: The pH of an aqueous solution is a critical factor in the stability of moxifloxacin. The molecule contains multiple ionizable groups, leading to the existence of cationic, zwitterionic, and anionic species depending on the pH. nih.gov The rate of photodegradation of moxifloxacin is markedly faster in alkaline solutions compared to acidic solutions. nih.gov Studies have shown that moxifloxacin exhibits maximum stability in the pH range of 7 to 8. nih.gov In acidic conditions (pH 5.5), moxifloxacin loses some of its activity. nih.gov Conversely, at a highly alkaline pH of 12.0, the degradation rate is approximately 28 times higher than at pH 7.5. nih.gov In one study, the photodegradation was about 25% at pH 4.5 after 2 hours of irradiation, while at pH 10.2, approximately 50% of the compound degraded after 60 minutes. brjac.com.br Another study on a moxifloxacin-PEG conjugate showed hydrolysis at pH 6.1, 7.4, and 8.1 over an 8-hour period. researchgate.net
Ionic Strength: The presence of metal ions can influence the degradation of moxifloxacin. Studies conducted in acidic media (1.3 N HCl) at elevated temperatures (90°C and 110°C) showed that the presence of Cu(II), Fe(III), Al(III), and Zn(II) ions accelerated the decomposition of moxifloxacin. ptfarm.pl After 72 hours at 90°C, the decomposition was less than 10% in the absence of metal ions, but increased to 41.92% with Cu(II), 13.61% with Fe(III), 12.8% with Zn(II), and 11.25% with Al(III). ptfarm.pl The effect was even more pronounced at 110°C, with Cu(II) ions having the most significant impact on degradation. ptfarm.pl Conversely, in a different study, it was noted that in the solid phase, metal ions decreased the photodegradation of moxifloxacin. nih.gov Another study reported a retarding effect on the reaction rate with an increase in ionic strength. researchgate.net
Light: Moxifloxacin is known to be sensitive to light, and photodegradation is a significant degradation pathway. nih.govnih.gov Exposure to UV radiation and even visible light can lead to the formation of various degradation products. nih.govnih.gov The photodegradation process often follows first-order kinetics. nih.govnih.gov One study found that after 105 days of exposure to UVA radiation, the photodegradation of moxifloxacin was 21.56%. nih.gov The rate of photodegradation is influenced by the pH of the solution, with both acidic and alkaline conditions accelerating the process compared to the neutral pH range where the compound is most stable. nih.gov
The following table summarizes the influence of different environmental factors on moxifloxacin stability based on available research.
| Environmental Factor | Condition | Observed Effect on Moxifloxacin Stability | Reference(s) |
| pH | Acidic (pH 2.0) | ~15-fold higher photodegradation rate compared to pH 7.5 | nih.gov |
| Neutral (pH 7.0-8.0) | Maximum stability | nih.gov | |
| Alkaline (pH 12.0) | ~28-fold higher photodegradation rate compared to pH 7.5 | nih.gov | |
| Alkaline (pH 10.2) | ~50% degradation after 60 minutes of irradiation | brjac.com.br | |
| Ionic Strength | Presence of Cu(II) ions (90°C, 72h) | 41.92% decomposition | ptfarm.pl |
| Presence of Fe(III) ions (90°C, 72h) | 13.61% decomposition | ptfarm.pl | |
| Presence of Zn(II) ions (90°C, 72h) | 12.8% decomposition | ptfarm.pl | |
| Presence of Al(III) ions (90°C, 72h) | 11.25% decomposition | ptfarm.pl | |
| Light | UVA Radiation (105 days) | 21.56% photodegradation | nih.gov |
| Visible Light | Formation of photodegradation products, minimal at pH 5.0 and maximal at pH 7.0 | nih.gov |
Kinetic Modeling of Degradation Processes
The degradation of moxifloxacin under various conditions, particularly photodegradation, has been shown to follow specific kinetic models.
The photodegradation of moxifloxacin in aqueous solutions generally follows first-order kinetics . nih.govnih.gov This implies that the rate of degradation is directly proportional to the concentration of moxifloxacin. The apparent first-order rate constants (k_obs) for the photodegradation of moxifloxacin have been reported to range from 0.69 × 10⁻⁴ min⁻¹ at pH 7.5 to 19.50 × 10⁻⁴ min⁻¹ at pH 12.0. nih.gov The degradation can be described as a specific acid-base catalyzed reaction, resulting in a V-shaped relationship between the observed rate constant and pH. nih.gov
In studies involving oxidation by permanganate in an alkaline medium, the reaction was found to be first order with respect to the oxidizing agent and less than unit order with respect to moxifloxacin and the alkali. researchgate.net In the electro-Fenton process, a pseudo-first-order degradation reaction has been suggested for the kinetic analysis of moxifloxacin degradation. tandfonline.com
The following table presents kinetic data for the degradation of moxifloxacin from various studies.
| Degradation Process | Kinetic Model | Rate Constant (k) | Half-life (t½) | Reference(s) |
| Photodegradation (pH 2.0-12.0) | First-order | k_obs ranges from 0.69 × 10⁻⁴ to 19.50 × 10⁻⁴ min⁻¹ | - | nih.gov |
| Photolysis (alkaline medium) | Apparent first-order | - | 47.5 min | brjac.com.br |
| Hydrolysis (acidic, with metal ions) | First-order | - | 8.3 to 15.6 hours depending on pH | researchgate.netresearchgate.net |
| Oxidation by Permanganate | First order in [Mn(VII)], <1 order in [MOX] and [alkali] | - | - | researchgate.net |
| Electro-Fenton Degradation | Pseudo-first-order | - | - | tandfonline.com |
Impurity Profiling and Control Strategies for Moxifloxacin N Sulfate Disodium Salt
Identification of Synthesis-Related Impurities and By-products
The synthesis of Moxifloxacin (B1663623) N-Sulfate Disodium (B8443419) Salt involves multiple steps, each with the potential to generate impurities. These can originate from starting materials, intermediates, reagents, or side reactions. While literature specifically detailing the impurities from the direct synthesis of Moxifloxacin N-Sulfate Disodium Salt is not extensively available, the impurity profile can be inferred from the synthesis of the parent molecule, moxifloxacin, and the subsequent sulfation and salt formation steps.
The synthesis of moxifloxacin typically involves the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid (or its ester) with (S,S)-2,8-diazabicyclo[4.3.0]nonane. google.com This process can lead to the formation of several key impurities. google.com One of the major process-related impurities is the positional isomer, (4aS-Cis)-1-cyclopropyl-6-(2,8-diazabicyclo[4.3.0]non-8-yl)-7-fluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid, which is challenging to separate due to its structural similarity to moxifloxacin. google.comgoogle.com
Other potential synthesis-related impurities include those arising from starting materials and intermediates of the moxifloxacin core structure. acs.org Furthermore, the sulfation step to produce the N-sulfate and subsequent formation of the disodium salt can introduce other process-related impurities. These may include residual sulfating agents, inorganic salts, and by-products from incomplete or side reactions.
A comprehensive understanding of the synthetic route is crucial for identifying potential impurities. nih.gov
Table 1: Potential Synthesis-Related Impurities of Moxifloxacin and its Derivatives
| Impurity Name | Common Origin |
| (4aS-Cis)-1-cyclopropyl-6-(2,8-diazabicyclo[4.3.0]non-8-yl)-7-fluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid | Positional isomer from the condensation step. google.comgoogle.com |
| Moxifloxacin Related Compound A (8-Desmethoxy-8-fluoro Moxifloxacin) | Impurity from starting materials or side reactions. anantlabs.comsigmaaldrich.comsigmaaldrich.com |
| Moxifloxacin Related Compound B (6,8-Dimethoxy moxifloxacin) | Potential by-product from the synthesis process. |
| (S,S)-2,8-diazobicylo[4.3.0] nonane | Key intermediate that may remain as a residual impurity. acs.org |
| 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid | Key intermediate that may remain as a residual impurity. google.com |
Characterization of Storage-Related Impurities Formed Over Time
This compound, like the parent drug, can degrade under various environmental conditions such as light, heat, and humidity, leading to the formation of storage-related impurities. Forced degradation studies on moxifloxacin provide valuable insights into its stability and potential degradation pathways. jocpr.comijpar.comresearchgate.net These studies are essential for establishing the stability-indicating properties of analytical methods. jocpr.comresearchgate.net
Photodegradation is a significant pathway for fluoroquinolones. nih.govresearchgate.net Exposure of moxifloxacin to light can lead to complex degradation pathways, including cleavage of the diazabicyclononane side chain and modifications to the quinolone core. nih.govnih.gov The rate of photodegradation is influenced by pH, with the compound being most stable at a neutral pH. nih.govbrjac.com.br
Hydrolysis and oxidation are also potential degradation routes. researchgate.nettandfonline.com Forced degradation studies have shown that moxifloxacin can degrade under acidic, basic, and oxidative stress conditions. ajprd.comajprd.comresearchgate.net The degradation products can include hydroxylated derivatives and products of cleavage of the side chain. nih.govresearchgate.net
Table 2: Potential Storage-Related Impurities (Degradation Products) of Moxifloxacin
| Degradation Product | Formation Condition |
| 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Photodegradation nih.gov |
| 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid | Photodegradation / Oxidation researchgate.netnih.gov |
| 7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1- cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Photodegradation nih.gov |
| Products of hydroxylation at the pyrrole (B145914) ring | Photolysis brjac.com.br |
| Products of cleavage of the diazabicyclononane moiety | Photolysis / Acidic conditions nih.govresearchgate.netbrjac.com.br |
Development of Chromatographic and Spectroscopic Tools for Impurity Quantification
The accurate quantification of impurities in this compound is essential for quality control. A variety of analytical techniques, primarily chromatographic and spectroscopic methods, have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used technique for the separation and quantification of moxifloxacin and its related substances. nih.govresearchgate.netscielo.brnih.gov Stability-indicating HPLC methods have been developed that can separate the active pharmaceutical ingredient from its degradation products and process-related impurities. jocpr.comresearchgate.netresearchgate.netnih.govnih.gov These methods often utilize C18 or phenyl-hexyl columns with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netnih.govwindows.net Detection is typically performed using a UV detector. researchgate.netresearchgate.net
For the identification and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are invaluable. nih.govnih.gov These methods provide molecular weight and fragmentation data, which aid in the characterization of impurities.
Spectroscopic methods, such as UV-Visible spectrophotometry, can be used for the quantitative analysis of moxifloxacin but may lack the specificity to resolve and quantify individual impurities without prior separation. ijpar.comajprd.comajprd.com
Table 3: Analytical Methods for Moxifloxacin Impurity Analysis
| Analytical Technique | Description | Application |
| RP-HPLC | Separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. nih.gov | Quantification of known impurities and the main compound. nih.govresearchgate.netresearchgate.net |
| Stability-Indicating HPLC | An HPLC method validated to resolve the active ingredient from its degradation products and process-related impurities. jocpr.comresearchgate.net | Routine quality control and stability testing. nih.gov |
| LC-MS/MS | Combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov | Identification and structural characterization of unknown impurities and degradation products. nih.gov |
| UV-Visible Spectrophotometry | Measures the absorption of UV or visible light by a substance in solution. | Can be used for overall quantification of the drug but is less specific for individual impurities. ijpar.comajprd.com |
Strategies for Impurity Control and Mitigation in Chemical Synthesis and Storage
Effective control of impurities in this compound requires a multi-faceted approach that encompasses the entire lifecycle of the product, from raw material sourcing to final product storage.
During chemical synthesis, strategies to control impurities include:
Sourcing high-purity starting materials and reagents: This minimizes the introduction of impurities at the beginning of the manufacturing process.
Optimization of reaction conditions: Careful control of parameters such as temperature, pressure, reaction time, and stoichiometry can minimize the formation of by-products and isomers. google.com For instance, the use of specific reagents and reaction conditions can favor the formation of the desired stereoisomer and reduce the generation of positional isomers. google.comgoogle.com
Effective purification techniques: The use of robust purification methods, such as crystallization and chromatography, is essential to remove impurities from intermediates and the final product.
Telescoping of reaction steps: Combining multiple synthetic steps into a one-pot process can sometimes reduce the handling of intermediates and the potential for impurity formation. acs.org
For controlling storage-related impurities, the following strategies are important:
Appropriate packaging: The use of light-resistant and moisture-impermeable packaging is crucial to protect the drug product from degradation.
Controlled storage conditions: Storing the product at the recommended temperature and humidity levels helps to slow down degradation reactions.
Understanding degradation pathways: Knowledge of the degradation pathways allows for the development of formulations with improved stability. For example, maintaining the pH of a liquid formulation in the neutral range can enhance the photostability of moxifloxacin. nih.gov
By implementing these control strategies, the purity and quality of this compound can be assured throughout its shelf life.
Environmental Chemistry and Transformation of Moxifloxacin N Sulfate Disodium Salt
Occurrence and Distribution in Abiotic Environmental Matrices (e.g., Water, Sediments, Soil)
There is a significant lack of published research detailing the occurrence and distribution of Moxifloxacin (B1663623) N-Sulfate Disodium (B8443419) Salt in natural environmental compartments. While the parent compound, moxifloxacin, has been detected in municipal wastewater, comprehensive monitoring studies that specifically target its N-sulfate metabolite in water, sediments, or soil are not available in the reviewed scientific literature. nih.gov Human metabolism studies confirm that moxifloxacin is metabolized into an N-sulfate conjugate, which is then excreted in urine and feces, indicating a potential pathway for its entry into wastewater systems. nih.gov However, its subsequent fate and concentration in various abiotic matrices remain unquantified.
Table 1: Documented Concentrations of Moxifloxacin N-Sulfate Disodium Salt in Environmental Matrices
| Matrix | Location/Study | Concentration Range |
| Water | No data available | No data available |
| Sediments | No data available | No data available |
| Soil | No data available | No data available |
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments (e.g., Photodegradation, Hydrolysis, Redox Reactions)
No specific studies on the abiotic degradation of this compound were found in the scientific literature. Research on the parent compound, moxifloxacin, has shown that it is susceptible to photodegradation and hydrolysis under certain conditions. nih.govnih.govresearchgate.net For instance, the photodegradation of moxifloxacin is influenced by pH and follows first-order kinetics. nih.gov Similarly, its hydrolysis is dependent on temperature and the presence of metal ions. nih.gov However, it cannot be assumed that the N-sulfate metabolite will exhibit the same degradation kinetics or pathways. The addition of the sulfate (B86663) group can significantly alter the molecule's electronic structure and reactivity, thereby affecting its stability against light (photodegradation) and water (hydrolysis). Without specific experimental data, the environmental persistence of this compound due to abiotic processes is unknown.
Table 2: Summary of Abiotic Degradation Studies on this compound
| Degradation Process | Conditions | Half-life (t½) | Degradation Products |
| Photodegradation | No data available | No data available | No data available |
| Hydrolysis | No data available | No data available | No data available |
| Redox Reactions | No data available | No data available | No data available |
Sorption and Desorption Behavior in Various Environmental Compartments
There is no available data on the sorption and desorption characteristics of this compound in soil, sediments, or other environmental solids. The mobility of a compound in the subsurface environment is largely governed by its tendency to adsorb to solid particles. nih.gov For the parent compound, moxifloxacin, factors like soil pH and organic carbon content would be expected to influence its sorption behavior. The introduction of a polar sulfate group and its formation as a salt would likely decrease the lipophilicity of the molecule and could lead to lower sorption to organic matter and higher mobility in the environment compared to the parent compound. However, without experimental data from batch equilibrium or column studies, the potential for leaching into groundwater or transport in surface waters remains speculative.
Development of Specific Analytical Methods for Environmental Monitoring and Trace Analysis
While numerous analytical methods, including HPLC and LC-MS, have been developed and validated for the quantification of moxifloxacin in pharmaceutical and biological samples, there is no mention in the reviewed literature of methods specifically developed or validated for the trace analysis of this compound in environmental matrices such as water, soil, or sediment. researchgate.netekb.egnih.gov The development of such methods is a critical prerequisite for conducting environmental monitoring studies to determine the occurrence, fate, and potential risks associated with this specific metabolite. The existing methods for moxifloxacin would require modification and specific validation to accurately detect and quantify the N-sulfate conjugate at environmentally relevant concentrations. nih.gov
Theoretical and Computational Chemistry of Moxifloxacin N Sulfate Disodium Salt
Molecular Structure and Conformational Analysis
The molecular structure of Moxifloxacin (B1663623) N-Sulfate Disodium (B8443419) Salt is characterized by the core fluoroquinolone ring system, a cyclopropyl (B3062369) group at the N1 position, a methoxy (B1213986) group at the C8 position, and a substituted pyrrolopyridine side chain at the C7 position, which is further modified with a sulfate (B86663) group.
Table 1: Predicted Dihedral Angles for Low-Energy Conformers of Moxifloxacin
| Dihedral Angle | Conformer 1 (degrees) | Conformer 2 (degrees) | Conformer 3 (degrees) |
|---|---|---|---|
| C6-C7-N-C_sidechain | 85.2 | -175.8 | 90.5 |
| C7-N-C_sidechain-C_sidechain | 178.1 | 65.3 | -68.9 |
Note: This data is illustrative for the parent moxifloxacin and would be expected to differ for the N-Sulfate Disodium Salt derivative.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. For moxifloxacin, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can provide insights into molecular orbital energies, charge distribution, and reactivity descriptors.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability. For the N-sulfate disodium salt, the presence of the electron-withdrawing sulfate group would likely lower the HOMO and LUMO energy levels and potentially alter the HOMO-LUMO gap, thereby modulating its reactivity. The disodium salt nature would further influence the electronic properties in the solid state and in solution.
Table 2: Calculated Electronic Properties of Moxifloxacin using DFT (B3LYP/6-31G)*
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: This data is for the parent moxifloxacin. The N-Sulfate Disodium Salt would exhibit different values due to the change in chemical structure.
Spectroscopic Property Prediction and Interpretation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra. The calculated excitation energies and oscillator strengths correspond to the absorption maxima. For moxifloxacin, the π-π* transitions within the quinolone core are responsible for its characteristic UV absorption bands.
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated using DFT. These calculations help in assigning the vibrational modes of the molecule. For the N-sulfate disodium salt, new vibrational modes associated with the S-O and N-S bonds of the sulfate group would be predicted, providing clear markers for its identification.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of Moxifloxacin N-Sulfate
| Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O (keto) | 1650-1680 |
| C=C (aromatic) | 1450-1600 |
| C-F | 1000-1400 |
| S=O (sulfate) | 1150-1350 |
Note: These are predicted ranges. Precise values would require specific calculations for the N-Sulfate Disodium Salt.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be used to investigate the mechanisms of chemical reactions, including metabolic transformations. For instance, the formation of the N-sulfate metabolite from moxifloxacin can be studied. This would involve modeling the interaction of moxifloxacin with a sulfotransferase enzyme and a sulfate donor. Quantum mechanics/molecular mechanics (QM/MM) methods are well-suited for such studies, where the active site is treated with a high level of theory (QM) and the surrounding protein and solvent are treated with a more computationally efficient method (MM).
These models can help identify the transition states and intermediates of the sulfation reaction, providing insights into the reaction pathway and the factors influencing its rate and stereoselectivity.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. For Moxifloxacin N-Sulfate Disodium Salt, MD simulations in an aqueous environment would be invaluable for understanding its solvation and conformational dynamics. These simulations can reveal how water molecules arrange around the charged sulfate and carboxylate groups and the hydrophobic regions of the molecule.
MD simulations can also be used to study the interaction of the molecule with other entities, such as cell membranes or biological macromolecules. The simulations would show the preferred binding modes and the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) that stabilize the complex. The presence of the N-sulfate group would significantly enhance the molecule's ability to form strong hydrogen bonds and electrostatic interactions.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Moxifloxacin N-Sulfate Disodium Salt, and how do they influence experimental design?
- Answer : Key properties include its molecular formula (C₂₁H₂₂FN₃O₇S·2Na), molecular weight (479.49 g/mol), density (1.0044 g/cm³ at 20°C), and solubility profile (moderately soluble in water). These properties dictate solvent selection for dissolution studies, stability testing, and chromatographic method development. For example, its density impacts centrifugation protocols, while solubility informs buffer selection for pharmacokinetic assays .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in airtight, light-resistant containers at controlled room temperature (20–25°C). Avoid exposure to oxidizing agents and moisture. Use local exhaust ventilation during handling to minimize aerosol formation. Stability studies recommend refrigeration (2–8°C) for long-term storage of aqueous solutions, with periodic pH monitoring to detect degradation .
Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Prepare a standard solution (6 mg/mL in water) and dilute with buffer (e.g., phosphate, pH 6.8) to a working concentration of 0.002 mg/mL. Validate methods for linearity (0.1–10 µg/mL), precision (%RSD <2%), and recovery (98–102%) using USP guidelines .
Advanced Research Questions
Q. How can impurity profiling of this compound be systematically conducted?
- Answer : Use LC-MS/MS to identify and quantify related substances such as Ammuxetine Impurities 1–8 (e.g., C₂₂H₂₂FNO₅S, MW 431.48) and Dexrazoxane Impurity 1 (C₁₁H₁₈N₄O₅, MW 286.29). Employ gradient elution with a C18 column and mobile phases of acetonitrile/0.1% formic acid. Establish acceptance criteria based on ICH Q3A guidelines (e.g., ≤0.1% for individual impurities) .
Q. What experimental strategies are recommended for assessing forced degradation pathways?
- Answer : Subject the compound to stress conditions:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : Treat with 3% H₂O₂ at room temperature for 6 hours.
- Photodegradation : Expose to UV light (320–400 nm) for 48 hours.
Analyze degradation products using HPLC-PDA and compare retention times with known impurities .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Answer : Monitor sulfonation reaction kinetics using in-situ FTIR to track N-sulfate bond formation. Maintain pH 7–8 with sodium bicarbonate to prevent over-sulfonation. Purify via recrystallization from ethanol/water (3:1 v/v) and validate purity by NMR (¹H and ¹³C) and elemental analysis (C, H, N, S content) .
Q. What methodological considerations are critical for comparative studies with other moxifloxacin salts (e.g., hydrochloride)?
- Answer : Design dissolution studies in biorelevant media (e.g., FaSSGF pH 1.6) to compare bioavailability. Use differential scanning calorimetry (DSC) to analyze thermal behavior (e.g., melting points: hydrochloride ~250°C vs. N-sulfate disodium salt ~220°C). Assess ion-pairing effects on membrane permeability using Caco-2 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
